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molecular formula C7H10N2S B8696374 5-methyl-6-methylsulfanylpyridin-3-amine

5-methyl-6-methylsulfanylpyridin-3-amine

Cat. No. B8696374
M. Wt: 154.24 g/mol
InChI Key: JCXBWISGPRZELZ-UHFFFAOYSA-N
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Patent
US07531482B2

Procedure details

A slurry of 5-amino-3-methyl-2-methylsulfanylpyridine (20.3 g, 132 mmol) in 20 wt percent aqueous sulfuric acid (170 mL) was cooled to −2° C. via an ice/salt water bath. A solution of sodium nitrite (9.1 g, 132 mmol) in water (30 mL) was added dropwise, maintaining the internal temperature at or below 1° C. After stirring for an additional 20 minutes, the reaction mixture was cautiously poured in portions into a rapidly stirred, hot (100° C.) solution of 20 wt. percent aqueous sulfuric acid (330 mL). Stirring was continued for 10 minutes, then the mixture was allowed to cool to room temperature. The reaction was washed with methylene chloride (3×200 mL), then the pH of aqueous layer was raised to 4-5 (in the cold) with 50 wt percent aq. sodium hydroxide (ca. 160 mL). A precipitate consisting of both a white solid and a reddish brown oil had formed. Additional 20 wt percent aq. sodium hydroxide was added, raising the pH to 6 and resulting in more precipitate/oil formation. The mixture was cooled and filtered, collecting the white solid, while the majority of colored oil remained in the mother liquor. The collected solid was taken up in 5 percent aq. sodium hydroxide (300 mL) and washed with ether (2×100 mL) to remove impurities and unreacted starting material. The aqueous portion was then treated with activated charcoal, filtered through celite, and the pH adjusted to 5-6 with glacial acetic acid. The precipitate was collected by filtration and dried in vacuo affording an off-white powder, 14 g, 90 mmol, 68 percent yield.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
330 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([S:8][CH3:9])=[N:6][CH:7]=1.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+].[OH-].[Na+]>O>[CH3:10][C:4]1[CH:3]=[C:2]([OH:12])[CH:7]=[N:6][C:5]=1[S:8][CH3:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)SC)C
Name
Quantity
170 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
330 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at or below 1° C
ADDITION
Type
ADDITION
Details
the reaction mixture was cautiously poured in portions into
STIRRING
Type
STIRRING
Details
a rapidly stirred
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The reaction was washed with methylene chloride (3×200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the pH of aqueous layer was raised to 4-5 (in the cold) with 50 wt percent aq. sodium hydroxide (ca. 160 mL)
CUSTOM
Type
CUSTOM
Details
a reddish brown oil had formed
TEMPERATURE
Type
TEMPERATURE
Details
raising the pH to 6
CUSTOM
Type
CUSTOM
Details
resulting in more precipitate/oil formation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collecting the white solid
WASH
Type
WASH
Details
washed with ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
ADDITION
Type
ADDITION
Details
The aqueous portion was then treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through celite
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
affording an off-white powder, 14 g, 90 mmol, 68 percent yield

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC=1C=C(C=NC1SC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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